Tris(2,2,2-trifluoroethyl) borate Tris(2,2,2-trifluoroethyl) borate
Brand Name: Vulcanchem
CAS No.: 659-18-7
VCID: VC0005235
InChI: InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2
SMILES: B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
Molecular Formula: C6H6BF9O3
Molecular Weight: 307.91 g/mol

Tris(2,2,2-trifluoroethyl) borate

CAS No.: 659-18-7

Cat. No.: VC0005235

Molecular Formula: C6H6BF9O3

Molecular Weight: 307.91 g/mol

* For research use only. Not for human or veterinary use.

Tris(2,2,2-trifluoroethyl) borate - 659-18-7

CAS No. 659-18-7
Molecular Formula C6H6BF9O3
Molecular Weight 307.91 g/mol
IUPAC Name tris(2,2,2-trifluoroethyl) borate
Standard InChI InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2
Standard InChI Key DIEXQJFSUBBIRP-UHFFFAOYSA-N
SMILES B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
Canonical SMILES B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F

Chemical Structure and Physicochemical Properties

Tris(2,2,2-trifluoroethyl) borate belongs to the family of trialkyl borates, characterized by a central boron atom bonded to three alkoxy groups. The substitution of trifluoroethyl groups confers distinct electronic and steric properties. The molecular formula is C₆H₆BF₉O₃, with a molecular weight of 307.91 g/mol . Key physicochemical parameters include:

PropertyValueSource
Boiling Point77°C @ 200 mmHg
Density1.43 g/mL @ 25°C
Refractive Index (nD)1.298–1.300
Flash Point43.3°C
SolubilityMiscible with DMSO, EtOH, H₂O

The compound’s acceptor number of 66 (Gutmann-Beckett method) underscores its strong Lewis acidity, enabling it to activate carbonyl groups and amines in condensation reactions . The trifluoroethoxy groups enhance thermal stability, with decomposition observed only above 125°C .

Synthesis and Large-Scale Production

The synthesis of tris(2,2,2-trifluoroethyl) borate typically involves the reaction of trifluoroethanol with boron-containing precursors. Industrial-scale preparations favor boric anhydride (B₂O₃) due to cost-effectiveness and handling safety :

3CF₃CH₂OH+B₂O₃2B(OCH₂CF₃)₃+3H₂O3 \, \text{CF₃CH₂OH} + \text{B₂O₃} \rightarrow 2 \, \text{B(OCH₂CF₃)₃} + 3 \, \text{H₂O}

The reaction proceeds under reflux conditions, with water removal via azeotropic distillation to drive equilibrium toward product formation . Purification is achieved through fractional distillation, yielding >95% purity . Alternative routes using boron trichloride (BCl₃) or borane-dimethyl sulfide (BH₃·SMe₂) are less common due to corrosivity and byproduct challenges .

Applications in Organic Synthesis

Direct Amidation of Carboxylic Acids

The reagent’s hallmark application is the direct coupling of carboxylic acids and amines to form amides without protective groups. This one-pot method avoids traditional activating agents (e.g., HOBt, EDC) and operates under mild conditions (80–125°C) . For example, unprotected amino acids react with primary amines in cyclopentyl methyl ether (CPME) to yield peptides in >80% yield :

RCOOH+R’NH₂B(OCH₂CF₃)₃RCONHR’+H₂O\text{RCOOH} + \text{R'NH₂} \xrightarrow{\text{B(OCH₂CF₃)₃}} \text{RCONHR'} + \text{H₂O}

Mechanistic studies suggest the borate ester activates the carboxylic acid via coordination, while simultaneously stabilizing the tetrahedral intermediate .

Transamidation and Formylation

Tris(2,2,2-trifluoroethyl) borate also mediates transamidation of primary amides and N-formylation using dimethylformamide (DMF) . This versatility enables access to structurally diverse amides, crucial in pharmaceutical synthesis.

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